molecular formula C22H24ClNO4 B12174281 1-(4-Chlorophenoxy)-3-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]propan-2-ol CAS No. 1015610-41-9

1-(4-Chlorophenoxy)-3-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]propan-2-ol

Cat. No.: B12174281
CAS No.: 1015610-41-9
M. Wt: 401.9 g/mol
InChI Key: FGXODRBJOCRICH-UHFFFAOYSA-N
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Description

2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenoxy group, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chlorophenoxypropanol: The 4-chlorophenol is then reacted with epichlorohydrin to form 4-chlorophenoxypropanol.

    Introduction of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction involving furfurylamine.

    Addition of the methoxyphenyl group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenoxy)-2-methyl-2-propanol
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1015610-41-9

Molecular Formula

C22H24ClNO4

Molecular Weight

401.9 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]propan-2-ol

InChI

InChI=1S/C22H24ClNO4/c1-26-20-8-4-17(5-9-20)13-24(15-22-3-2-12-27-22)14-19(25)16-28-21-10-6-18(23)7-11-21/h2-12,19,25H,13-16H2,1H3

InChI Key

FGXODRBJOCRICH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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